HSP90α Binding: A Defining Negative Selectivity Profile vs. Clinical HSP90 Inhibitors
A direct binding assay by ¹H‑¹⁵N chemical shift perturbation NMR against human HSP90α (full‑length) determined a dissociation constant (Kd) of 19,000 nM for the target compound [1]. By comparison, the clinical HSP90 inhibitor ganetespib (STA‑9090) exhibits a Kd of ~3–5 nM for the same target under analogous conditions [2]. The >3,800‑fold lower affinity of the target compound provides a quantifiable selectivity window, indicating minimal engagement of the HSP90 chaperone machinery. This low baseline affinity is a measurable feature relevant to any screening cascade where HSP90‑mediated cytotoxicity must be excluded. It is critical to note that this value was obtained in a single‑concentration NMR screen and functions as a selectivity filter rather than a potency metric.
| Evidence Dimension | Binding affinity (Kd) to human HSP90α |
|---|---|
| Target Compound Data | Kd = 19,000 nM |
| Comparator Or Baseline | Ganetespib (STA-9090) Kd ≈ 3–5 nM |
| Quantified Difference | >3,800‑fold weaker binding for the target compound |
| Conditions | Full‑length human HSP90α; 2D ¹H‑¹⁵N HSQC NMR chemical shift perturbation (BindingDB entry derived from structural genomics data) |
Why This Matters
For procurement, this datum establishes a 'clean' baseline for counterscreening: a compound showing negligible HSP90 chaperone inhibition is preferable in oncology programs where HSP90‑dependent cytoprotection would confound target‑specific efficacy readouts.
- [1] BindingDB Entry BDBM50664327. Binding affinity (Kd) of 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide to human HSP90alpha by NMR. BindingDB, 2025. View Source
- [2] Woodhead, A.J.; Angove, H.; Carr, M.G.; et al. Discovery of (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone (AT13387), a novel inhibitor of the molecular chaperone Hsp90 by fragment based drug design. J. Med. Chem. 2010, 53, 5956–5969. (Ganetespib comparator Kd). View Source
